4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Description
BenchChem offers high-quality 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S/c21-19(22)28-16-4-2-15(3-5-16)23-20(29)25-9-7-24(8-10-25)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11,19H,7-10,12-13H2,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBWYKOSNFICL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide is a synthetic organic molecule with a complex structure that includes a piperazine ring, a benzodioxole moiety, and a difluoromethoxy phenyl group. This unique combination of functional groups suggests potential for diverse biological activities, especially in medicinal chemistry and pharmacology.
- Molecular Formula : CHFNOS
- Molecular Weight : 421.46 g/mol
- IUPAC Name : 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
The presence of the carbothioamide functional group indicates potential interactions with various biological targets, making this compound a candidate for therapeutic applications.
Anticonvulsant Activity
Research has highlighted the anticonvulsant properties of piperazine derivatives. A study on related compounds demonstrated significant protection against seizures in various animal models, suggesting that these derivatives may influence GABAergic neurotransmission in the brain .
Antidepressant Effects
In addition to anticonvulsant activity, compounds similar to this piperazine derivative have shown antidepressant effects in vivo. The mechanisms may involve modulation of neurotransmitter systems, particularly serotonergic and noradrenergic pathways .
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, piperazine derivatives have been noted for their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The incorporation of the difluoromethoxy group enhances lipophilicity, which may improve bioavailability and facilitate better interaction with biological targets. The carbothioamide group is also believed to enhance binding affinity to specific receptors or enzymes involved in disease processes.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 1-(1,3-benzodioxol-5-ylmethyl)piperazine | Piperazine + Benzodioxole | Histone deacetylase inhibitor |
| N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxy)phenylpiperazine | Similar piperazine core | Antidepressant effects |
| 4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine | Piperazine + Furo[3,2-d]pyrimidine | Anticancer activity |
Case Studies and Research Findings
- Anticonvulsant Study : A derivative similar to this compound exhibited excellent protection against seizures induced by maximal electroshock (MES) and other models in mice and rats. It demonstrated significant efficacy in preventing seizures in pilocarpine-induced status epilepticus models .
- Antidepressant Activity : In studies focusing on piperazine derivatives, compounds were shown to possess antidepressant properties without significant toxicity, indicating their potential for development as therapeutic agents for mood disorders .
- Anticancer Activity : Various piperazine derivatives have been tested against different cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Q & A
Basic: What are the recommended synthetic pathways for 4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
Piperazine core formation : React 1,3-benzodioxole-5-methanamine with bis-electrophilic reagents (e.g., carbon disulfide) under basic conditions (K₂CO₃ or DBU) to form the piperazine-thioamide backbone .
Substituent coupling : Introduce the 4-(difluoromethoxy)phenyl group via Ullmann coupling or Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
Purification : Normal-phase chromatography (silica gel, 10% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) improves purity (>95% by HPLC). Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR and HRMS .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Verify benzodioxole methylene protons (δ 4.2–4.5 ppm) and piperazine carbothioamide signals (δ 3.1–3.8 ppm). Aromatic protons from difluoromethoxyphenyl appear as doublets (δ 6.8–7.3 ppm) .
- FT-IR : Confirm thioamide C=S stretch (~1,220 cm⁻¹) and benzodioxole C-O-C asymmetric vibration (~1,250 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity. LC-MS validates molecular weight (expected [M+H]⁺ ~462 g/mol) .
Basic: What preliminary biological assays are suitable for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme inhibition : Screen against FAAH (fatty acid amide hydrolase) using fluorogenic substrates (e.g., arachidonoyl-AMC) at 37°C in pH 7.4 buffer. IC₅₀ values <10 µM suggest therapeutic relevance .
- Cellular assays : Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells. A safety window (IC₅₀ >100 µM) is ideal for further development .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 or serotonin receptors) identify off-target effects. Use [³H]-spiperone for competitive binding studies .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
Methodological Answer:
- Variations : Systematically modify:
- Benzodioxole substituents : Replace methylene with carbonyl or introduce halogens (e.g., Cl, F) to enhance lipophilicity .
- Piperazine linker : Compare carbothioamide vs. carboxamide derivatives for metabolic stability .
- Assay design : Parallel synthesis of 10–20 analogs, followed by dose-response curves (enzymatic/cellular assays). Use CoMFA or molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Advanced: How should researchers resolve contradictory data in receptor binding vs. cellular activity?
Methodological Answer:
- Case example : If high receptor affinity (nM range) does not translate to cellular efficacy:
- Assess membrane permeability (PAMPA assay) or efflux (Caco-2/MDR1-transfected cells).
- Test metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms).
- Use fluorescent probes (e.g., Fluo-4 for calcium flux) to validate target engagement in live cells .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates. Report p-values and effect sizes .
Advanced: What computational strategies integrate with experimental data to predict off-target effects?
Methodological Answer:
- Docking : Use Schrödinger Suite or GROMACS to model interactions with kinases, GPCRs, or ion channels. Prioritize targets with Glide scores ≤ -6 kcal/mol .
- Machine learning : Train QSAR models on ChEMBL data to predict ADMET properties. Validate with leave-one-out cross-validation (R² >0.7) .
- Network pharmacology : Construct interaction maps (Cytoscape) linking compound targets to disease pathways (e.g., neuroinflammation) .
Advanced: How can crystallography or advanced spectroscopy resolve conformational ambiguities?
Methodological Answer:
- X-ray crystallography : Co-crystallize with FAAH or a surrogate protein (e.g., HSA). Resolve to 1.8 Å resolution (CCDC deposition recommended) .
- Dynamic studies : Use 2D NOESY NMR (600 MHz) to identify intramolecular interactions (e.g., piperazine-benzodioxole proximity) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level (Gaussian 16). Compare experimental vs. theoretical IR/Raman spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
